![molecular formula C17H18N2O2 B8422426 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester](/img/structure/B8422426.png)
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties
Méthodes De Préparation
The synthesis of 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester can be achieved through several synthetic routes. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . Industrial production often utilizes continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines . This method involves a series of reactions, including acylation, reduction, and cyclocondensation, to produce the desired compound.
Analyse Des Réactions Chimiques
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .
Applications De Recherche Scientifique
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include GABA_A receptors, and the pathways involved are primarily related to neurotransmitter modulation .
Comparaison Avec Des Composés Similaires
1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid benzyl ester can be compared with other benzodiazepines such as diazepam, fludiazepam, and clonazepam . While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For instance:
Diazepam: Known for its long-acting anxiolytic effects.
Fludiazepam: Exhibits potent anxiolytic and hypnotic properties.
Clonazepam: Primarily used as an anticonvulsant and for treating panic disorders.
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
benzyl 1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-13-14-6-2-1-3-7-14)19-11-10-18-16-9-5-4-8-15(16)12-19/h1-9,18H,10-13H2 |
Clé InChI |
YLYFBYFNMSOBJA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
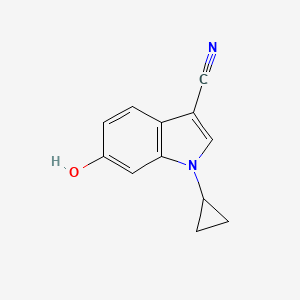
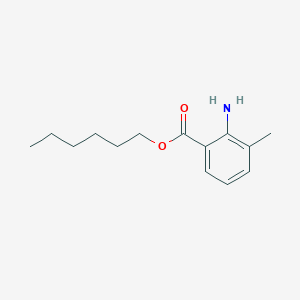
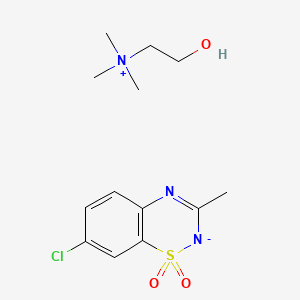

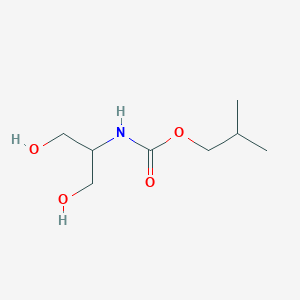
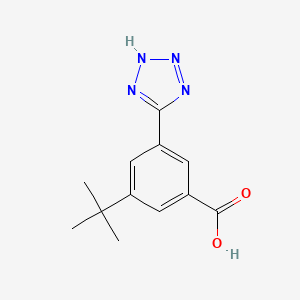

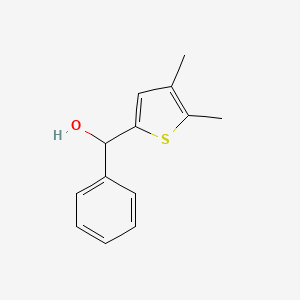
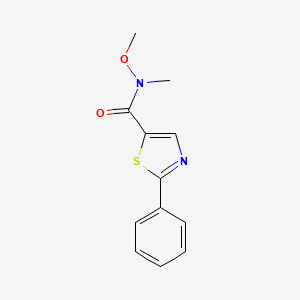

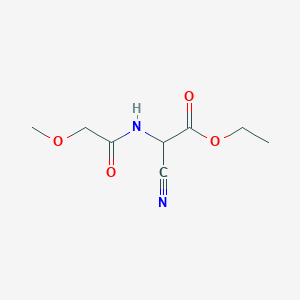
![6-(Benzyloxy)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B8422457.png)


